N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is commonly found in many commercially available drugs and is of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The isoxazole ring system is a five-membered heterocyclic ring structure consisting of nitrogen and oxygen atoms in positions 1, 2, and is used in the synthesis of pharmaceuticals .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds can vary widely depending on the specific compound. For example, N-(isoxazol-5-yl)benzenesulfonamide has a boiling point of 410.4±37.0 °C (Predicted), a density of 1.450±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of 5.94±0.10 (Predicted) .
Scientific Research Applications
Synthetic Chemistry Applications
Auxiliary-Directed Palladium-Catalyzed C-H Bond Activation : Research demonstrates the use of isoxazole and oxadiazole moieties in the auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This methodology facilitates the selective and efficient arylation and alkylation, leading to various γ-substituted non-natural amino acids. The use of 5-methylisoxazole-3-carboxamide (MICA) as a directing group highlights the synthetic utility of isoxazole derivatives in constructing complex molecules (Pasunooti et al., 2015).
Reactivity and Rearrangements : Studies on the reactivity of isoxazolo[4,5-c]coumarin with benzoyl chloride reveal insights into preparative 1,2,4-oxadiazole–oxazole rearrangements. This work showcases the versatility of these compounds in undergoing transformations under varied conditions, leading to novel compound classes (Sosnovskikh et al., 2011).
Solid-phase Synthesis of Diheterocyclic Compounds : The solid-phase synthesis approach for creating libraries of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds underscores the potential of these frameworks in combinatorial chemistry and drug discovery. This methodology highlights the efficiency of generating diverse molecules for potential applications in medicinal chemistry (Quan & Kurth, 2004).
Biological Evaluation Applications
Antioxidant and Antimicrobial Activities : Research into Schiff bases containing the indole moiety and their derivatives, including those with isoxazole and oxadiazole structures, has shown promising antioxidant and antimicrobial activities. This suggests the potential of these compounds in the development of new therapeutic agents with diverse biological activities (Saundane & Mathada, 2015).
Mechanism of Action
Target of action
Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant
Mode of action
The mode of action of isoxazole derivatives can vary depending on the specific compound and its targets. For example, some isoxazole derivatives have been found to inhibit radioligand binding at the monoamine (dopamine, serotonin, and norepinephrine) transporters
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O5/c20-12(9-7-8-3-1-2-4-10(8)22-14(9)21)17-15-19-18-13(23-15)11-5-6-16-24-11/h1-7H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFAUZZDPDSEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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